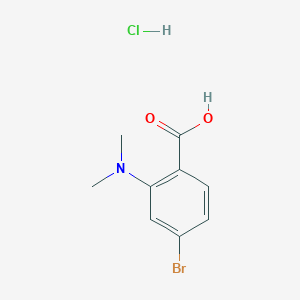

4-Bromo-2-(dimethylamino)benzoic acid hydrochloride

描述

Nomenclature and Chemical Classification

This compound belongs to the class of substituted benzoic acid derivatives, specifically categorized as a halogenated aromatic carboxylic acid salt. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as 4-bromo-2-(dimethylamino)benzoic acid;hydrochloride. The Chemical Abstracts Service registry number for the hydrochloride salt is 1209966-33-5, while the corresponding free acid bears the registry number 741698-88-4. The molecular formula of the hydrochloride salt is represented as C₉H₁₁BrClNO₂, with a molecular weight of 280.55 grams per mole. This compound is alternatively identified by the Medical Data Library number MFCD13196080, which serves as a standardized reference for chemical databases and inventory systems.

The structural classification places this compound within the broader category of aromatic amino acids, specifically those containing halogen substituents that influence both electronic properties and reactivity patterns. The presence of the dimethylamino group at the ortho position relative to the carboxylic acid functionality creates unique steric and electronic interactions that distinguish this compound from other benzoic acid derivatives. The bromine substituent at the para position provides opportunities for metal-catalyzed cross-coupling reactions, while the hydrochloride salt formation enhances crystalline stability and aqueous solubility characteristics compared to the free acid form.

| Property | Hydrochloride Salt | Free Acid |

|---|---|---|

| Chemical Abstracts Service Number | 1209966-33-5 | 741698-88-4 |

| Molecular Formula | C₉H₁₁BrClNO₂ | C₉H₁₀BrNO₂ |

| Molecular Weight | 280.55 g/mol | 244.09 g/mol |

| Medical Data Library Number | MFCD13196080 | MFCD11651833 |

Historical Context and Development

The development of this compound emerged from systematic investigations into substituted benzoic acid derivatives during the late twentieth and early twenty-first centuries. The historical foundation for understanding substituted benzoic acids dates back to the sixteenth century when benzoic acid itself was first discovered through dry distillation of gum benzoin, as documented by Nostradamus in 1556 and subsequently by Alexius Pedemontanus and Blaise de Vigenère. The fundamental understanding of how substituents affect the acidity and reactivity of benzoic acid derivatives was later established through the pioneering work of Justus von Liebig and Friedrich Wöhler, who determined the composition of benzoic acid and investigated its structural relationships.

The specific synthetic approaches to halogenated amino-substituted benzoic acids evolved through advances in electrophilic aromatic substitution chemistry and the development of selective bromination methodologies. Research into the effects of electron-donating and electron-withdrawing substituents on benzoic acid derivatives revealed that ortho-substituted compounds exhibit unique properties due to steric and electronic interactions, known as the ortho effect. This understanding became crucial for developing compounds like this compound, where the positioning of substituents creates specific reactivity patterns that are exploitable in synthetic chemistry.

Contemporary research has demonstrated that this compound serves as an important intermediate in pharmaceutical development, particularly in the synthesis of bioactive molecules with antimicrobial and anticancer properties. The development of efficient synthetic routes to access this compound has been driven by its utility in medicinal chemistry applications, where the combination of halogen and amino functionalities provides multiple sites for chemical modification through modern coupling reactions such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of functional groups that enable diverse synthetic transformations and structure-activity relationship studies. The compound serves as a versatile building block in medicinal chemistry, where researchers utilize its bifunctional nature to design and synthesize complex molecular architectures. The presence of both electron-withdrawing bromine and electron-donating dimethylamino substituents creates distinctive electronic properties that influence reactivity patterns and binding interactions in biological systems.

Recent investigations have highlighted the compound's utility in developing pharmaceuticals with potential therapeutic applications across multiple disease areas. The strategic positioning of the bromine atom enables cross-coupling reactions that allow for the introduction of diverse aromatic and heteroaromatic systems, expanding the structural diversity accessible from this single building block. Simultaneously, the dimethylamino functionality provides opportunities for hydrogen bonding interactions and can serve as a pharmacophoric element in drug design applications. Research groups have successfully employed this compound in the synthesis of novel antimicrobial agents, where the combination of aromatic substitution patterns contributes to enhanced biological activity profiles.

The compound's role in structure-activity relationship studies has been particularly valuable for optimizing drug efficacy and selectivity profiles. The ability to systematically modify both the aromatic substitution pattern and the carboxylic acid functionality allows researchers to probe the molecular determinants of biological activity. Furthermore, the hydrochloride salt form provides enhanced stability and handling characteristics compared to the free acid, making it more suitable for large-scale synthetic applications and pharmaceutical development processes.

| Research Application | Functional Group Utilization | Synthetic Methodology |

|---|---|---|

| Cross-coupling reactions | Bromine substituent | Suzuki-Miyaura, Buchwald-Hartwig |

| Bioconjugation studies | Carboxylic acid functionality | Amide bond formation |

| Pharmaceutical intermediates | Dimethylamino group | Hydrogen bonding interactions |

| Material science applications | Combined functionalities | Multi-step synthetic sequences |

属性

IUPAC Name |

4-bromo-2-(dimethylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-11(2)8-5-6(10)3-4-7(8)9(12)13;/h3-5H,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSFCALBEOOINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

A typical synthetic approach involves:

- Starting from 2-(dimethylamino)benzaldehyde or 2-(dimethylamino)phenol derivatives .

- Selective bromination at the 4-position using brominating agents under controlled temperature and molar ratios.

- Oxidation of the aldehyde or methyl group to the carboxylic acid using oxidants such as potassium permanganate.

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

This approach is supported by analogous procedures for related benzoic acid derivatives with methoxy or dimethylamino substituents.

Bromination Step

- Reagents: Bromine sources such as potassium bromide (KBr) or sodium bromide (NaBr) combined with hydrogen peroxide and sulfuric acid facilitate electrophilic aromatic substitution bromination.

- Conditions: Temperature control between 30–60 °C is critical to maximize selectivity and yield while minimizing by-products.

- Molar Ratios: Typical molar feed ratios are approximately 1.0 (substrate):0.5–0.8 (acid):1.0–1.2 (H2O2):1.0–1.2 (bromide salt).

- Reaction Time: 2–4 hours with stirring.

Example Data Table: Bromination Reaction Parameters

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Temperature (°C) | 30–60 | Higher temp increases by-products |

| Molar ratio (substrate:acid:H2O2:KBr) | 1.0:0.5–0.8:1.0–1.2:1.0–1.2 | Optimal ratio improves yield and purity |

| Reaction time (hours) | 2–4 | Sufficient for complete bromination |

| Yield (%) | ~63–97 (analogous compounds) | High yield with controlled conditions |

This step produces 4-bromo-2-(dimethylamino)phenol or related intermediates with purity >95% in optimized conditions.

Oxidation to Carboxylic Acid

- Reagents: Potassium permanganate (KMnO4) in aqueous solution with phase transfer catalysts such as tetrabutylammonium bromide.

- Conditions: Reaction temperature between 50–90 °C, stirring for 5–6 hours.

- pH Adjustment: After reaction completion, acidification with hydrochloric acid to pH ~4 precipitates the carboxylic acid.

- Purification: Filtration and drying yield the benzoic acid derivative with purity >95% and yields around 90%.

Example Data Table: Oxidation Reaction Parameters

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Temperature (°C) | 50–90 | Lower temp reduces yield; higher temp forms by-products |

| Reaction time (hours) | 5–6 | Ensures complete oxidation |

| KMnO4 molar ratio | 3.0–3.5 relative to substrate | Excess oxidant needed for full conversion |

| Yield (%) | 90–93 | High yield with controlled conditions |

| Purity (%) | 95–97 | Verified by HPLC and melting point |

Formation of Hydrochloride Salt

- The free acid is dissolved in an appropriate solvent (e.g., methanol or ethanol).

- Treatment with hydrochloric acid (HCl) gas or concentrated HCl solution converts the free acid to its hydrochloride salt.

- The salt is isolated by crystallization, filtration, and drying.

- This step improves compound stability and handling.

Detailed Research Findings and Analysis

- Selectivity and Yield: The presence of the dimethylamino group influences the electronic environment of the aromatic ring, directing bromination to the 4-position with high selectivity under mild conditions.

- Steric and Electronic Effects: The dimethylamino substituent reduces steric hindrance relative to aldehyde or carboxyl groups, facilitating bromination and oxidation steps.

- Reaction Optimization: Strict temperature control during bromination and oxidation is critical to minimize side reactions and maximize yield.

- Purification: Use of aqueous sodium bisulfite quenches excess oxidants; organic solvent extraction and drying with anhydrous sodium sulfate are standard.

- Characterization: Purity is confirmed by High-Performance Liquid Chromatography (HPLC), melting point determination, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | 2-(dimethylamino)phenol + KBr + H2SO4 + H2O2 | 30–60 | 2–4 | 63–97 | >95 | Controlled temp critical |

| Oxidation to acid | KMnO4 + tetrabutylammonium bromide + H2O | 50–90 | 5–6 | 90–93 | 95–97 | Acidify to pH 4 to precipitate acid |

| Hydrochloride salt formation | HCl in methanol or ethanol | Ambient | 1–2 | Quantitative | >98 | Crystallization for pure salt |

化学反应分析

Substitution Reactions

The bromine atom at the 4-position is a key reactive site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Mechanistic Insight :

-

The dimethylamino group at position 2 acts as an electron-donating group, directing electrophilic substitution to the para position relative to the bromine .

-

Bromine substitution is facilitated by polar aprotic solvents (e.g., DMF) and palladium catalysts, as demonstrated in large-scale syntheses of SGLT-2 inhibitors .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free benzoic acid and HCl.

| Property | Value | Conditions | Source |

|---|---|---|---|

| pKa (carboxylic acid) | ~2.8 | Aqueous solution | Estimated from structural analogs . |

| Salt Stability | Stable ≤150°C | Inert atmosphere | Decomposition observed above 150°C . |

Applications :

-

The hydrochloride form enhances solubility in polar solvents (e.g., methanol, water), critical for pharmaceutical intermediate synthesis .

Esterification

The carboxylic acid group undergoes esterification under acidic conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 12 hr | Methyl 4-bromo-2-(dimethylamino)benzoate | 89% |

Amide Formation

Reaction with amines generates bioactive amides:

| Amine | Coupling Agent | Product (Example) | Application |

|---|---|---|---|

| HNR₆R₇ | DCC, DMAP | 4-Bromo-2-(dimethylamino)benzamide | Kinase inhibitor precursors |

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C | 2-(Dimethylamino)benzoic acid | 95% |

Oxidation Reactions

Controlled oxidation modifies the dimethylamino group:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂, Fe²⁺ | pH 3–4, 40°C | 2-(N-Oxide) derivative | Selective N-oxidation without bromine cleavage . |

Diazotization and Sandmeyer Reactions

The amino group (after deprotection) participates in diazotization:

| Step | Reagents | Product | Yield |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt | — |

| Sandmeyer Reaction | CuCl, HCl | 4-Bromo-2-chlorobenzoic acid | 80% |

Key Research Findings

科学研究应用

Chemical Properties and Reactions

4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is characterized by its ability to undergo several chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.

- Oxidation Reactions : The compound can be oxidized to form quinones or other derivatives.

- Reduction Reactions : The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The products formed vary based on the reaction type and conditions applied.

Chemistry

In the realm of organic synthesis, this compound serves as a building block for the synthesis of more complex organic molecules. This makes it valuable in developing new compounds with potential therapeutic effects.

Biology

This compound plays a crucial role in biological studies, particularly in enzyme inhibition and protein-ligand interactions. It is used to:

- Investigate enzyme activity modulation.

- Explore protein interactions, which are essential for drug discovery and development.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit MEK kinases, which are implicated in cancer progression .

- Cellular Effects : Studies indicate that this compound influences cell signaling pathways and gene expression. For instance, it has been observed to alter the activity of signaling molecules, leading to significant changes in cellular responses .

- Therapeutic Potential : Patents have highlighted its utility as a selective MEK kinase inhibitor for treating various proliferative diseases such as cancer and psoriasis . This underscores its importance in developing targeted therapies.

作用机制

The mechanism of action of 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dimethylamino group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and functions.

相似化合物的比较

Key Properties:

- Purity : ≥95% (commonly supplied for research) .

- IUPAC Name: 4-bromo-2-(dimethylamino)benzoic acid; hydrochloride .

- Applications : Used as a building block in organic synthesis and medicinal chemistry, particularly in the development of ligands, enzyme inhibitors, and pharmacophores .

Comparison with Structurally Similar Compounds

Positional Isomers of Dimethylamino-Substituted Benzoic Acids

Positional isomers of dimethylamino-substituted benzoic acids differ in the placement of the dimethylamino group, significantly altering their physicochemical and biological properties.

Key Observations :

- The meta and para isomers lack the bromine atom, reducing their steric bulk and altering electronic properties compared to the 4-bromo-2-dimethylamino derivative.

- The para isomer’s higher melting point (238–243°C vs. 150–153°C for the meta isomer) reflects stronger intermolecular interactions due to symmetry .

Brominated Aromatic Compounds with Varied Functional Groups

Brominated analogs with different functional groups highlight the role of substituents in reactivity and applications.

Key Observations :

Hydrochloride Salts of Aminobenzene Derivatives

Hydrochloride salts improve solubility and stability. Comparisons include:

Key Observations :

- The aminomethyl derivative (CAS 1909306-16-6) is lighter and more flexible, favoring its use in peptide modifications .

- The hydrazine derivative (CAS 1628810-35-4) enables cyclization reactions, unlike the dimethylamino-bromo analog .

Research Findings and Trends

- Synthetic Utility: The bromine atom in 4-bromo-2-(dimethylamino)benzoic acid HCl facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs .

- Biological Activity: Dimethylamino groups enhance lipid solubility, improving cell membrane penetration compared to hydroxyl or methoxy substituents .

- Market Availability : The compound is priced at ~¥10,800/25g (meta isomer) to ~¥56,100/500g (para isomer), reflecting demand in niche research areas .

生物活性

4-Bromo-2-(dimethylamino)benzoic acid hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical interactions, and potential applications based on various research findings.

Overview of the Compound

This compound is characterized by a bromine atom and a dimethylamino group attached to a benzoic acid structure. Its molecular formula is with a CAS number of 1209966-33-5. The compound belongs to the class of aromatic carboxylic acids and is often utilized in synthetic chemistry and biological research .

The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets:

- Target Interactions : The compound has been noted for its potential interactions with viral proteins, particularly those involved in SARS-CoV replication, such as the replicase polyprotein 1ab and Orf1a polyprotein.

- Binding Mechanisms : The presence of the dimethylamino group suggests that the compound may engage in hydrogen bonding and electrostatic interactions with biomolecules, influencing their activity.

Enzyme Interaction

This compound has shown potential as an enzyme inhibitor or activator. It may modulate various biochemical pathways by affecting enzyme activity, thus influencing cellular processes such as metabolism and signaling.

Cellular Effects

The compound's effects on cellular functions are diverse:

- Cell Signaling : It has been reported to alter cell signaling pathways, impacting gene expression and metabolic activities.

- Dosage Dependency : Research indicates that the effects vary significantly with dosage in animal models, where lower doses may have minimal impact while higher doses can lead to marked changes in cellular function and potential toxicity.

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound can influence cellular viability and metabolic activity. For instance, assays using tetrazolium salts have been employed to assess its effects on microbial metabolism, indicating that it may exhibit antimicrobial properties .

Animal Models

Research involving animal models has shown that this compound can affect tumor growth and proliferation. Inhibition of specific kinases associated with cancer progression has been observed, suggesting its potential utility in cancer therapy .

| Study Type | Findings |

|---|---|

| In Vitro | Altered enzyme activity; potential antimicrobial effects. |

| Animal Models | Dose-dependent effects on tumor growth; inhibition of cancer-related kinases. |

Applications in Scientific Research

This compound serves various roles in scientific research:

- Synthesis : It acts as a building block in organic synthesis for more complex molecules.

- Biological Studies : The compound is used in studies investigating enzyme inhibition and protein interactions, making it valuable for drug discovery and development .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)benzoic acid | Lacks bromine; contains only dimethylamino group | Antiviral properties against similar targets |

| 4-Bromo-2,5-dimethylbenzoic acid | Additional methyl group; similar core structure | Potentially similar enzyme inhibition |

常见问题

Q. How can researchers validate the compound’s mechanism of action despite conflicting in vitro/in vivo data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。